molecular formula C24H25ClN6O3S B14165564 N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide

N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide

Cat. No.: B14165564
M. Wt: 513.0 g/mol
InChI Key: BHSRVQWRAVCUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group and an imidazo[1,2-a]pyrazine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogen atoms in the structure allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- can be compared with other similar compounds, such as:

    Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but differ in their additional functional groups and overall structure.

    Imidazo[1,2-a]pyrazine derivatives: These compounds have the imidazo[1,2-a]pyrazine core but may have different substituents, leading to variations in their chemical properties and reactivity.

The uniqueness of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25ClN6O3S

Molecular Weight

513.0 g/mol

IUPAC Name

N-[[3-[3-chloro-8-(4-morpholin-4-ylanilino)imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C24H25ClN6O3S/c1-35(32,33)27-14-17-3-2-4-18(13-17)21-16-31-22(25)15-26-24(31)23(29-21)28-19-5-7-20(8-6-19)30-9-11-34-12-10-30/h2-8,13,15-16,27H,9-12,14H2,1H3,(H,28,29)

InChI Key

BHSRVQWRAVCUOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)C2=CN3C(=CN=C3C(=N2)NC4=CC=C(C=C4)N5CCOCC5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.